2,5-Dihydroxybenzoic Acid (Gentisic Acid) & The 2,5-Dioxo-Quinone Redox System
2,5-Dihydroxybenzoic Acid (Gentisic Acid) & The 2,5-Dioxo-Quinone Redox System
Content Type: Technical Whitepaper Subject: Structural Chemistry, Redox Mechanisms, and Pharmaceutical Applications
Executive Summary & Nomenclature Clarification
This guide analyzes the chemical system of 2,5-Dihydroxybenzoic acid (2,5-DHBA) , commonly known as Gentisic Acid , and its oxidized tautomer, 2-Carboxy-1,4-benzoquinone .
Critical Nomenclature Note: The term "2,5-dioxobenzoic acid" is frequently used in mechanistic literature to describe the quinone intermediate (2-carboxy-1,4-benzoquinone) formed during the oxidation of Gentisic acid. While 2,5-DHBA is the stable, aromatic solid used in drug development and mass spectrometry, its biological activity (antioxidant capacity, FGF inhibition) is driven by its ability to reversibly oxidize to the "dioxo" (quinone) form.
This whitepaper treats the two forms as a coupled redox system, essential for understanding the compound's behavior in biological matrices and pharmaceutical formulations.
Chemical Structure & Electronic Properties
The efficacy of 2,5-DHBA as a drug excipient and MALDI matrix stems from its hydroquinone-quinone redox cycling .
The Redox Couple
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Reduced Form (Stable): 2,5-Dihydroxybenzoic acid (Gentisic Acid).[1] Aromatic, electron-rich, phenolic.
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Oxidized Form (Reactive): 2-Carboxy-1,4-benzoquinone. Quinoid, electrophilic, "dioxo" character.
The transformation involves the loss of two protons and two electrons (
Physicochemical Data Table
| Property | 2,5-Dihydroxybenzoic Acid (Reduced) | 2-Carboxy-1,4-benzoquinone (Oxidized) |
| CAS Number | 490-79-9 | 1823-53-6 (Generic Quinone deriv.) |
| Formula | ||
| MW | 154.12 g/mol | 152.10 g/mol |
| Appearance | Crystalline powder (White/Pale Yellow) | Yellow/Orange transient species |
| pKa (COOH) | 2.97 | ~2.0 (Predicted due to electron withdrawal) |
| Solubility | Water (20 g/L), Ethanol, Ether | Highly reactive in aqueous media |
| UV | 320-330 nm (Phenolic absorption) | ~250 nm (Quinoid band) |
Biological Mechanisms & Pharmacological Significance[2][3][4][5]
Mechanism of Action: FGF Inhibition
Gentisic acid is a potent inhibitor of Fibroblast Growth Factors (FGFs) .[2] Unlike competitive inhibitors that block the receptor site, 2,5-DHBA induces a conformational change in the FGF protein itself. The "dioxo" (quinone) form is hypothesized to form covalent adducts with surface cysteine residues on FGF, locking it in an inactive state.
Metabolic Pathway Visualization
The following diagram illustrates the origin of Gentisic acid from Salicylate (Aspirin) and its subsequent ring fission.
Figure 1: Metabolic generation of Gentisic Acid and its reversible oxidation to the quinone form.
Technical Applications
MALDI-TOF Mass Spectrometry
2,5-DHBA is the "gold standard" matrix for the ionization of peptides, proteins, and oligosaccharides.
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Why it works: The aromatic ring absorbs laser energy (337 nm or 355 nm), while the carboxylic acid and hydroxyl groups facilitate proton transfer to the analyte.
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Crystal Structure: It forms large, needle-like crystals that segregate salts, making it highly tolerant to contaminants in biological samples.
Pharmaceutical Excipient (Antioxidant)
It serves as a scavenger for Reactive Oxygen Species (ROS). By sacrificing itself to form the stable semiquinone or quinone (dioxo) radical, it protects active pharmaceutical ingredients (APIs) from oxidative degradation.
Experimental Protocols
Protocol A: Preparation of DHB Matrix for MALDI-TOF
Target: Peptides/Proteins (<10 kDa)
Reagents:
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2,5-Dihydroxybenzoic acid (>99% purity).[3]
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Acetonitrile (ACN), LC-MS Grade.
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Trifluoroacetic acid (TFA).[4]
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Ultrapure Water (18.2 MΩ).
Step-by-Step Workflow:
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Solvent Preparation: Create a TA30 solvent system (30:70 v/v ACN:Water with 0.1% TFA).[5]
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Saturation: Add 20 mg of 2,5-DHBA to 1 mL of TA30 solvent in a microcentrifuge tube.
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Solubilization: Vortex vigorously for 1 minute.
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Critical Check: A visible amount of undissolved crystal must remain at the bottom. This ensures the solution is chemically saturated.
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Clarification: Centrifuge at 12,000 x g for 2 minutes to pellet undissolved crystals.
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Application (Dried Droplet Method):
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Mix 1 µL of analyte solution with 1 µL of the saturated DHB supernatant.
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Spot onto the MALDI target plate.[4]
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Allow to air dry at room temperature. Look for the formation of characteristic needle-shaped crystals at the rim of the spot.
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Protocol B: HPLC Quantification of Gentisic Acid
Target: Quantification in biological fluids or drug formulations.
Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% Orthophosphoric acid in Water.
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Mobile Phase B: Acetonitrile.[4]
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Gradient: Isocratic (85% A / 15% B) is often sufficient due to high polarity.
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Flow Rate: 1.0 mL/min.
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Detection: UV-Vis at 325 nm (Specific to Gentisic acid; minimizes interference from Salicylic acid which absorbs at 296 nm).
Mechanism of FGF Inhibition (Visualized)
The following diagram details the hypothesized interaction where the "dioxo" species covalently modifies the growth factor.
Figure 2: Proposed mechanism of FGF inhibition via the oxidized 2,5-dioxo intermediate.
References
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National Center for Biotechnology Information (NCBI). "2,5-Dihydroxybenzoic acid (CID 3469)." PubChem Compound Summary.
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[Link]
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Fernández, I.S., et al. (2010). "Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors."[2] Journal of Biological Chemistry.
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[Link]
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Strupat, K., et al. (1991). "2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry." International Journal of Mass Spectrometry and Ion Processes.
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[Link]
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- Sigma-Aldrich. "Product Specification: 2,5-Dihydroxybenzoic acid for MALDI-MS."
Sources
- 1. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 2. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Routine Purification of 2,5-dihydroxybenzoic acid (DHB) [protocols.io]
- 4. proteochem.com [proteochem.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
